

# Spectroscopic Profile of 4-Ethyltoluene: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Ethyltoluene

Cat. No.: B166476

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethyltoluene**, a key aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-ethyltoluene**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **4-ethyltoluene** is characterized by signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The spectrum was recorded on an 89.56 MHz instrument using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.08	Multiplet	4H	Aromatic protons (H-2, H-3, H-5, H-6)
~2.59	Quartet	2H	Methylene protons (-CH <sub>2</sub> -)
~2.30	Singlet	3H	Methyl protons (-CH <sub>3</sub> of toluene)
~1.22	Triplet	3H	Methyl protons (-CH <sub>3</sub> of ethyl)

Note on Coupling: The quartet for the methylene protons arises from coupling with the adjacent methyl protons of the ethyl group. Similarly, the triplet for the methyl protons of the ethyl group is due to coupling with the adjacent methylene protons. A typical aliphatic H-C-C-H coupling constant ( $^3J_{HH}$ ) is in the range of 6-8 Hz.<sup>[2]</sup> Aromatic proton-proton coupling constants typically range from 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling.<sup>[2]</sup>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard.

Chemical Shift ( $\delta$ ) ppm	Assignment
~142	C-4 (quaternary, attached to ethyl group)
~135	C-1 (quaternary, attached to methyl group)
~129	C-2, C-6 (aromatic CH)
~128	C-3, C-5 (aromatic CH)
~28	-CH <sub>2</sub> - (ethyl group)
~21	-CH <sub>3</sub> (toluene methyl group)
~16	-CH <sub>3</sub> (ethyl group)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-ethyltoluene**, a liquid aromatic hydrocarbon, exhibits characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Strong	Aromatic C-H stretch[3][4]
3000-2850	Medium	Aliphatic C-H stretch[4]
1600-1585	Medium	Aromatic C=C ring stretch[3]
1500-1400	Medium	Aromatic C=C ring stretch[3]
1470-1450	Medium	C-H bend (alkanes)[5]
900-675	Strong	C-H out-of-plane bend (aromatics)[3][5]

The pattern of the C-H out-of-plane bending bands in the 900-675 cm<sup>-1</sup> region can be indicative of the substitution pattern on the aromatic ring.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Electron ionization (EI) is a common technique for volatile organic compounds like **4-ethyltoluene**.[6]

m/z	Relative Intensity	Assignment
120	Moderate	Molecular Ion [M] <sup>+</sup>
105	100% (Base Peak)	[M-CH <sub>3</sub> ] <sup>+</sup> (loss of a methyl group)
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (phenyl ion)

The fragmentation pattern is a characteristic fingerprint of the molecule. The base peak at  $m/z$  105 corresponds to the stable benzylic carbocation formed by the loss of a methyl radical from the ethyl group. The peak at  $m/z$  91 is the characteristic tropylium ion, common in the mass spectra of alkylbenzenes.

## Experimental Protocols

### NMR Spectroscopy

#### Sample Preparation:

- Accurately weigh 5-20 mg of **4-ethyltoluene** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.[7]
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ), in a clean vial.[7]
- Gently vortex or sonicate the mixture to ensure complete dissolution.[7]
- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[7][8]
- Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[7]

#### Instrumental Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[7]
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[7]
- Tune and match the probe to the nucleus of interest ( $^1\text{H}$  or  $^{13}\text{C}$ ).[7]
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[7]

### Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.
- For liquid samples, one or two drops of **4-ethyltoluene** are sufficient.
- If using salt plates, place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.
- If using an ATR accessory, place a drop of the liquid directly onto the crystal.

#### Instrumental Setup and Data Acquisition:

- Record a background spectrum of the empty cell or clean ATR crystal.
- Place the prepared sample in the instrument's sample compartment.
- Acquire the IR spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (Electron Ionization)

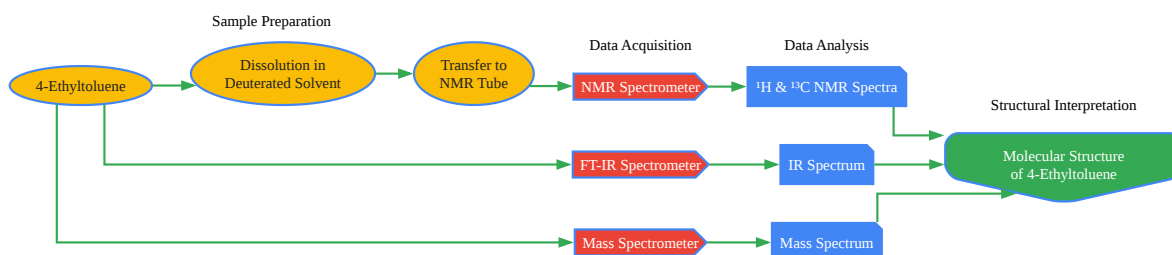
#### Sample Introduction:

- For a volatile liquid like **4-ethyltoluene**, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
- The sample is vaporized in the ion source of the mass spectrometer.<sup>[6]</sup>

#### Ionization and Analysis:

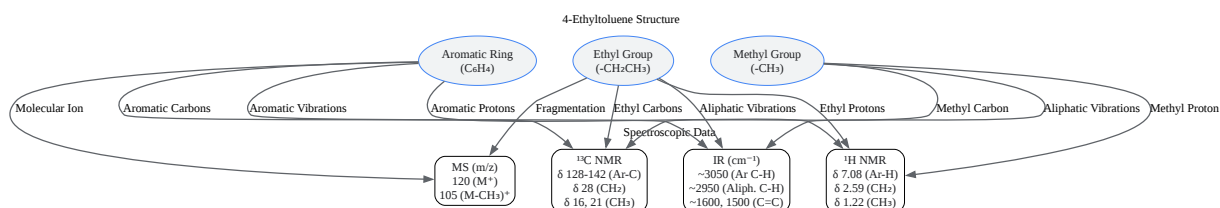
- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[6]</sup>
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

# Visualizations



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Caption: Experimental workflow for the spectroscopic analysis of **4-ethyltoluene**.



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Caption: Correlation of spectroscopic data to the molecular structure of **4-ethyltoluene**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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